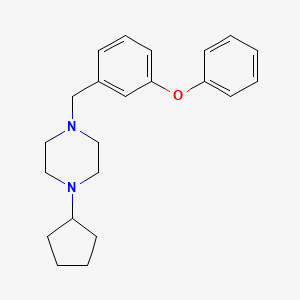![molecular formula C31H18N4O7 B10879198 2-(3-nitrophenyl)-2-oxoethyl 1,3-dioxo-2-[3-(quinoxalin-2-yl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B10879198.png)
2-(3-nitrophenyl)-2-oxoethyl 1,3-dioxo-2-[3-(quinoxalin-2-yl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-NITROPHENYL)-2-OXOETHYL 1,3-DIOXO-2-[3-(2-QUINOXALINYL)PHENYL]-5-ISOINDOLINECARBOXYLATE is a complex organic compound that features multiple functional groups, including nitro, oxo, dioxo, quinoxaline, and isoindolinecarboxylate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 1,3-DIOXO-2-[3-(2-QUINOXALINYL)PHENYL]-5-ISOINDOLINECARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of phthalic anhydride with primary amines to form isoindoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can be employed to facilitate the acetalization and transacetalization of carbonyl compounds under mild conditions . The use of eco-friendly reductants like glucose in alkaline medium is also explored for sustainable production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-NITROPHENYL)-2-OXOETHYL 1,3-DIOXO-2-[3-(2-QUINOXALINYL)PHENYL]-5-ISOINDOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Employing reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions with reagents like sodium nitrite and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Sodium nitrite in acidic medium, alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted isoindoline derivatives, quinoxaline derivatives, and nitrophenyl compounds .
Applications De Recherche Scientifique
2-(3-NITROPHENYL)-2-OXOETHYL 1,3-DIOXO-2-[3-(2-QUINOXALINYL)PHENYL]-5-ISOINDOLINECARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
Mécanisme D'action
The mechanism of action of 2-(3-NITROPHENYL)-2-OXOETHYL 1,3-DIOXO-2-[3-(2-QUINOXALINYL)PHENYL]-5-ISOINDOLINECARBOXYLATE involves its interaction with molecular targets and pathways. The compound’s nitro and quinoxaline groups are known to interact with cellular proteins and enzymes, leading to the inhibition of specific biological processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxanes: Similar in structure but differ in the presence of dioxane rings.
1,3-Dioxolanes: Share the dioxolane ring structure but lack the quinoxaline and isoindolinecarboxylate groups.
Azoxybenzenes: Contain azoxy groups and are used in similar applications but have different reactivity and biological activities.
Uniqueness
2-(3-NITROPHENYL)-2-OXOETHYL 1,3-DIOXO-2-[3-(2-QUINOXALINYL)PHENYL]-5-ISOINDOLINECARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological properties.
Propriétés
Formule moléculaire |
C31H18N4O7 |
|---|---|
Poids moléculaire |
558.5 g/mol |
Nom IUPAC |
[2-(3-nitrophenyl)-2-oxoethyl] 1,3-dioxo-2-(3-quinoxalin-2-ylphenyl)isoindole-5-carboxylate |
InChI |
InChI=1S/C31H18N4O7/c36-28(19-6-4-8-22(14-19)35(40)41)17-42-31(39)20-11-12-23-24(15-20)30(38)34(29(23)37)21-7-3-5-18(13-21)27-16-32-25-9-1-2-10-26(25)33-27/h1-16H,17H2 |
Clé InChI |
CNNOKXNOWGZSAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)OCC(=O)C6=CC(=CC=C6)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Nitrophenyl)[4-(3,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10879124.png)
![2-methoxy-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10879125.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10879128.png)

![2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol](/img/structure/B10879141.png)
![6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10879149.png)
![4-(Biphenyl-4-yl)-2-[(2,2-dimethylpropanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B10879151.png)

![Methyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate](/img/structure/B10879177.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10879182.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10879199.png)
![(2Z)-2-(4-butoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B10879204.png)

![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879216.png)
